molecular formula C8H4ClF3N2S B2643949 4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine CAS No. 791595-83-0

4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine

Cat. No.: B2643949
CAS No.: 791595-83-0
M. Wt: 252.64
InChI Key: DFPUGGXCOUAHGD-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine is a benzothiazole derivative serving as a key chemical building block in medicinal chemistry and drug discovery. Recent scientific studies highlight the significant research value of this structural scaffold. Compounds featuring the benzothiazole core, particularly those with chloro and trifluoromethyl substituents, have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for the development of novel anti-Alzheimer's agents . The trifluoromethyl group is a critical motif known to enhance a compound's biological activity and metabolic stability. Research into similar 2-aminobenzothiazole structures has also expanded into the field of antimicrobials, where they are investigated as potential anti-virulence agents. These compounds are designed to target bacterial two-component systems, specifically the highly conserved catalytic and ATP-binding (CA) domain of histidine kinases, which could lead to new strategies for combating antibiotic-resistant pathogens . This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate for further exploration of these biological pathways. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to develop new therapeutic leads for neurodegenerative diseases or to study novel mechanisms for overcoming bacterial resistance. For detailed safety and handling information, please refer to the associated Safety Data Sheet (SDS). CAS No: 155538-41-3 .

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2S/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(13)15-5/h1-2H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPUGGXCOUAHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine typically involves the reaction of 4-chloro-2-aminobenzenethiol with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine has been explored for its anticancer properties. Studies indicate that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the thiazole moiety have shown promising activity against breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (PC3) cell lines. The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, enhances their efficacy by increasing lipophilicity and cellular uptake .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 Value (μM)Reference
Compound AMCF-75.71
Compound BHepG26.14
Compound CPC34.50

2. Antimicrobial Properties
The compound has also demonstrated notable antimicrobial activity. Recent studies have reported that thiazole derivatives exhibit potent activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes .

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)Reference
Compound DE. coli12.5
Compound EMRSA8.0
Compound FPseudomonas aeruginosa15.0

Agricultural Applications

3. Pesticidal Activity
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Thiazole derivatives have been investigated for their insecticidal and fungicidal properties, showing effectiveness against common agricultural pests and pathogens. The trifluoromethyl group enhances the potency and selectivity of these compounds in targeting specific biological pathways in pests while minimizing toxicity to non-target organisms .

Material Science

4. Development of Functional Materials
In material science, thiazole-based compounds are being explored for their potential use in organic electronics and photonic devices due to their unique electronic properties. The incorporation of thiazole moieties into polymer matrices can enhance conductivity and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to DNA and interfere with topoisomerase II, leading to DNA strand breaks and cell death . The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration and target interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives with Trifluoromethyl or Halogen Substituents

Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
5-(Trifluoromethyl)benzo[d]thiazol-2-amine 5-CF₃ C₈H₅F₃N₂S 218.20 Used in fluorinated tricyclic synthesis
6-Isopropylbenzo[d]thiazol-2-amine 6-isopropyl C₁₀H₁₂N₂S 192.28 Intermediate for agrochemicals
2-Chloro-6-nitrobenzo[d]thiazole 2-Cl, 6-NO₂ C₇H₃ClN₂O₂S 214.63 Precursor for dye and polymer chemistry

Key Observations :

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, making 5-(Trifluoromethyl)benzo[d]thiazol-2-amine a preferred scaffold for CNS-targeting drugs .
  • Chloro substituents (e.g., in 4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine) increase electrophilicity, facilitating nucleophilic substitution reactions .
Benzothiazole-Pyrimidine Hybrid Derivatives

Hybrids combining benzothiazole and pyrimidine moieties exhibit enhanced biological activities. Examples from the APY series include:

Compound ID Pyrimidine Substituent Yield (%) Melting Point (°C) Molecular Formula Molecular Weight Reference
APY1 Phenyl 61 297–299 C₁₇H₁₃N₅S 319.39
APY7 4-Chlorophenyl 74 262–264 C₁₇H₁₂ClN₅S 353.83
APY10 Thiophen-2-yl 55 261–263 C₁₅H₁₁N₅S₂ 325.41

Key Observations :

  • APY7 (4-chlorophenyl substituent) achieves the highest yield (74%), suggesting electron-withdrawing groups enhance reaction efficiency .
  • APY10 (thiophene substituent) shows reduced yield (55%), likely due to steric hindrance from the heterocyclic ring .
Thiadiazole and Triazole Analogs
  • 5-(4-Chloro-benzyl)-4-aryl-4H-1,2,4-triazole-3-thiols : Exhibit antimicrobial activity, with chlorine enhancing membrane penetration .
  • N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine : Demonstrates moderate antifungal activity, highlighting the role of chloroaryl groups in bioactivity .

Biological Activity

4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₄ClF₃N₂S
  • Molecular Weight : 232.63 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant activity against various bacterial strains, including multidrug-resistant pathogens.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coli100 µg/mL
Similar BenzothiazolesS. aureus50 µg/mL
Similar BenzothiazolesK. pneumoniae75 µg/mL

These results indicate that the thiazole ring's structural features significantly influence antimicrobial potency, suggesting that further modifications could enhance efficacy against resistant strains .

Antitubercular Activity

A review of new benzothiazole-based compounds has revealed promising antitubercular activity. For instance, derivatives exhibiting a strong binding affinity to the DprE1 protein have been identified as potential anti-tuberculosis agents. The binding affinity of these compounds is crucial for their efficacy against Mycobacterium tuberculosis, particularly in drug-resistant cases .

The biological activity of this compound is believed to involve several mechanisms:

  • Covalent Bond Formation : The compound may act as an electrophilic warhead, forming covalent bonds with thiol groups in proteins, which can lead to cell death through mechanisms such as ferroptosis .
  • Inhibition of Enzymatic Activity : It has been suggested that the compound inhibits key enzymes involved in bacterial metabolism and virulence, thereby reducing pathogenicity .

Case Studies

Several case studies have documented the biological effects of benzothiazole derivatives:

  • Case Study on Antimicrobial Resistance : A study demonstrated that derivatives similar to this compound were effective in reducing resistance in Pseudomonas aeruginosa, a common pathogen in hospital settings .
  • In Vivo Studies : In animal models, compounds with similar structures were tested for safety and efficacy. Results indicated low toxicity and significant therapeutic effects when administered intratracheally .

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid under stirring for 16 hours. Key steps include:

  • Precursor preparation : Reacting 4-chloro-6-(trifluoromethyl)aniline with sodium thiocyanate in bromine/glacial acetic acid to form the thiazole ring .
  • Purification : Precipitation via dilute NaOH and recrystallization from ethanol to achieve >80% yield.
  • Critical factors : Excess bromine enhances cyclization efficiency, while prolonged reaction time (≥16 h) ensures complete ring closure. Lower yields occur if pH deviates from acidic conditions (pH 3–5) during precipitation .

Q. How is the compound characterized spectroscopically, and what analytical techniques resolve structural ambiguities?

  • 1H/13C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 150–160 ppm (C-F3 and C-Cl) confirm substitution patterns.
  • Mass spectrometry : Molecular ion [M+H]+ at m/z 267.0 (calculated 267.02) validates purity.
  • IR spectroscopy : Bands at 3300 cm⁻¹ (N-H stretch) and 1150 cm⁻¹ (C-F stretch) confirm functional groups .
  • Troubleshooting : Use deuterated DMSO for NMR to prevent solvent interference. LCMS with acetonitrile gradients (4–100%) ensures >95% purity .

Q. What in vitro biological screening protocols are used to evaluate antimicrobial activity?

  • Bacterial strains : Test against E. coli (Gram-negative) and S. aureus (Gram-positive) via broth microdilution (MIC values).
  • Fungal strains : C. albicans susceptibility assessed using agar dilution (24–48 h incubation).
  • Controls : Ciprofloxacin (bacteria) and fluconazole (fungi) as reference standards. Activity is considered significant if MIC ≤ 25 µg/mL .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Quantum chemical calculations : Density Functional Theory (DFT) at B3LYP/6-31G* level models reaction pathways.
  • Reaction design : Simulate interactions at the C-2 amine group, which is susceptible to alkylation or acylation.
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data. For example, SN2 displacement at the chloro-substituted position shows ΔG‡ ~25 kcal/mol .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines) to control for variability in MIC testing.
  • Structure-activity relationship (SAR) : The trifluoromethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability but reducing solubility. Analogues with Cl→Br substitution show 2-fold higher antifungal activity .
  • Docking studies : Identify target binding pockets (e.g., fungal CYP51) to rationalize discrepancies in potency .

Q. How are kinetic studies designed to elucidate degradation pathways under physiological conditions?

  • Hydrolysis studies : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 254 nm.
  • Mechanistic insights : Pseudo-first-order kinetics reveal half-life (t₁/₂) of ~8 h, with primary degradation via amine oxidation to nitroso derivatives.
  • Stabilization : Add antioxidants (e.g., ascorbic acid) to extend t₁/₂ to >24 h .

Q. What methodologies optimize regioselective functionalization of the benzothiazole core for drug discovery?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the C-4 position, followed by quenching with electrophiles (e.g., DMF for formylation).
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 and arylboronic acids introduce substituents at C-6 (yield: 60–85%) .
  • Challenges : Steric hindrance from the trifluoromethyl group requires bulky ligands (e.g., XPhos) to prevent side reactions .

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